PHT-427 PHT-427 PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
Brand Name: Vulcanchem
CAS No.: 1191951-57-1
Catalog No.: VC1096825
InChI: InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
SMILES: O=S(C1=CC=C(CCCCCCCCCCCC)C=C1)(NC2=NN=CS2)=O
Molecular Formula: C20H31N3O2S2
Molecular Weight: 409.60904

PHT-427

* For research use only. Not for human or veterinary use.

CAS No.: 1191951-57-1

Inhibitors

Catalog No.: VC1096825

Molecular Formula: C20H31N3O2S2

Molecular Weight: 409.60904

Purity: >98% (or refer to the Certificate of Analysis)

PHT-427 - 1191951-57-1

CAS No. 1191951-57-1
Product Name PHT-427
IUPAC Name 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Synonyms PHT427; PHT-427; PHT 427.
Molecular Formula C20H31N3O2S2
Molecular Weight 409.60904
InChI InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
InChIKey BYWWNRBKPCPJMG-UHFFFAOYSA-N
SMILES O=S(C1=CC=C(CCCCCCCCCCCC)C=C1)(NC2=NN=CS2)=O
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility soluble in DMSO, not soluble in water.
Description PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
References 1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.
  

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18.0152 g/mol